molecular formula C21H19N3O5S B2664595 2-Amino-4-(2,5-dimethoxyphenyl)-6-methyl-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide CAS No. 893289-23-1

2-Amino-4-(2,5-dimethoxyphenyl)-6-methyl-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide

Cat. No. B2664595
CAS RN: 893289-23-1
M. Wt: 425.46
InChI Key: GUVKEWHESDWYNI-UHFFFAOYSA-N
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Description

2-Amino-4-(2,5-dimethoxyphenyl)-6-methyl-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide is a useful research compound. Its molecular formula is C21H19N3O5S and its molecular weight is 425.46. The purity is usually 95%.
BenchChem offers high-quality 2-Amino-4-(2,5-dimethoxyphenyl)-6-methyl-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-4-(2,5-dimethoxyphenyl)-6-methyl-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Multicomponent Synthesis

The compound is involved in multicomponent synthesis processes, exemplified by the creation of new 2-amino-3-R-4-aryl-6-ethyl-4,6-dihydropyrano[3,2-c][2,1]benzothiazine 5,5-dioxides through a three-component interaction. This process, depending on the reactants' nature, can yield either the target 2-amino-4H-pyrans or stable triethylammonium salts of bis(1H-2,1-benzothiazin-4(3H)-one 2,2-dioxides). Such findings highlight the compound's utility in synthesizing novel structures with potential applications in various fields, including pharmaceuticals and materials science (Lega, Gorobets, Chernykh, Shishkina, & Shemchuk, 2016).

Monoamine Oxidase Inhibitory Activity

Research on derivatives of the compound has shown significant results in inhibiting monoamine oxidase (MAO), with specific derivatives exhibiting selective inhibition towards MAO-A or MAO-B. This suggests the compound's potential for developing new antidepressant or neuroprotective agents, given the critical role of MAO inhibitors in managing various neurological and psychiatric disorders (Ahmad, Jalil, Zaib, Aslam, Ahmad, Rasul, Arshad, Sultan, Hameed, Asiri, & Iqbal, 2019).

Antimicrobial Activities

Synthesis studies of related compounds have demonstrated antimicrobial activities, pointing towards the broader pharmacological potentials of derivatives. The ability to synthesize and modify such compounds enhances their value in drug development, particularly in searching for new antibacterial and antifungal agents (Al‐Azmi & Mahmoud, 2020).

Facilitating Multi-Component Chemical Syntheses

The compound plays a crucial role in facilitating multi-component chemical syntheses, highlighting its utility in creating complex chemical structures efficiently. Such capabilities are invaluable in chemical research and pharmaceutical synthesis, enabling the development of novel compounds with potential therapeutic applications (Lega, Chernykh, Zaprutko, Gzella, & Shemchuk, 2017).

properties

IUPAC Name

2-amino-4-(2,5-dimethoxyphenyl)-6-methyl-5,5-dioxo-4H-pyrano[3,2-c][2,1]benzothiazine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O5S/c1-24-16-7-5-4-6-13(16)19-20(30(24,25)26)18(15(11-22)21(23)29-19)14-10-12(27-2)8-9-17(14)28-3/h4-10,18H,23H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUVKEWHESDWYNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C3=C(S1(=O)=O)C(C(=C(O3)N)C#N)C4=C(C=CC(=C4)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-4-(2,5-dimethoxyphenyl)-6-methyl-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide

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